3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile
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Overview
Description
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzisothiazole ring, a nitrophenyl group, and a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multiple steps:
Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzisothiazole ring.
Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, often using concentrated nitric acid and sulfuric acid.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the benzisothiazole derivative with a hydrazine derivative under controlled conditions.
Addition of the Cyanoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzisothiazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring and nitrophenyl group can interact with active sites, while the cyanoethyl group may enhance binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE: Similar structure but with a different position of the nitro group.
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-AMINOPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the benzisothiazole ring, nitrophenyl group, and cyanoethyl group in 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H13N5O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-nitrophenyl)methylideneamino]amino]propanenitrile |
InChI |
InChI=1S/C17H13N5O4S/c18-9-4-10-21(19-12-13-5-3-6-14(11-13)22(23)24)17-15-7-1-2-8-16(15)27(25,26)20-17/h1-3,5-8,11-12H,4,10H2/b19-12+ |
InChI Key |
SNCSYNBLBWNHMY-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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